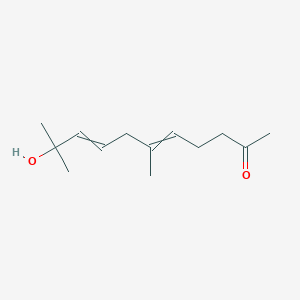
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of three chlorine atoms and a ketone group, making it a highly reactive and versatile molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one typically involves the chlorination of 2,3-dihydro-1H-1-benzothiophen-1-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective introduction of chlorine atoms at the desired positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or remove chlorine atoms to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dechlorinated derivatives.
Substitution: Alkylated or arylated benzothiophenes.
科学研究应用
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone group and chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
2,2,3-Trichloro-2,3-dihydro-1H-1-benzothiophen-1-one is unique due to its specific substitution pattern and the presence of both a ketone group and multiple chlorine atoms. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
63724-90-3 |
|---|---|
分子式 |
C8H5Cl3OS |
分子量 |
255.5 g/mol |
IUPAC 名称 |
2,2,3-trichloro-3H-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5Cl3OS/c9-7-5-3-1-2-4-6(5)13(12)8(7,10)11/h1-4,7H |
InChI 键 |
AYVYBAHVYQXXAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C(S2=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)


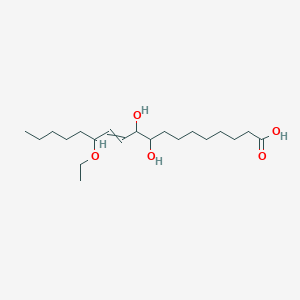
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

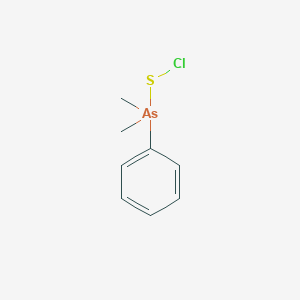
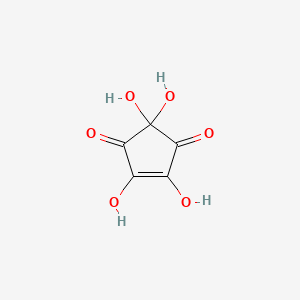

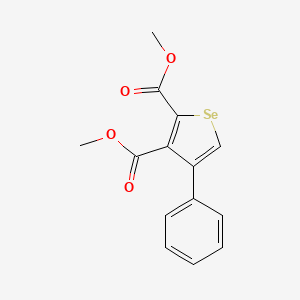
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
